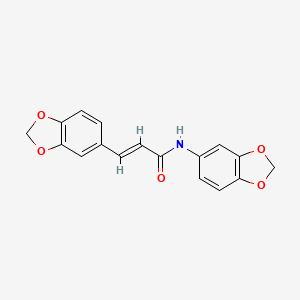

N-(3-hydroxypropyl)-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "N-(3-hydroxypropyl)-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide" involves several steps, including condensation reactions, cyclocondensation, and nucleophilic substitution reactions. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves elemental analyses, IR spectroscopy, and NMR spectroscopy, highlighting the structural diversity achievable through synthetic organic chemistry (Özer et al., 2009).

Molecular Structure Analysis

The detailed structural analysis of these compounds is crucial for understanding their chemical behavior. For instance, X-ray diffraction studies provide insights into the crystalline structures, revealing how cyclohexane rings adopt specific conformations, such as the chair conformation, and how intramolecular hydrogen bonding plays a role in stabilizing these conformations (Özer et al., 2009).

Chemical Reactions and Properties

Compounds with naphthyl and cyclohexene structures participate in a variety of chemical reactions, including cyclocoupling, which leads to the synthesis of complex structures like 3H-Naphtho[2.1-b]pyran-2-carboxamides, demonstrating the versatility of these compounds in chemical synthesis (Nizami & Hua, 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. For example, the solubility and nucleating duality of compounds like N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide affect the supermolecular structure of polymers like isotactic polypropylene, highlighting the impact of molecular design on material properties (Varga & Menyhárd, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and conditions, define the applications of these compounds. For instance, the synthesis and reaction behavior of N-(Cyano(naphthalen-1-yl)methyl)benzamides with fluoride anions show the potential for chemical sensing applications, demonstrating the utility of these compounds beyond their structural interest (Younes et al., 2020).

Scientific Research Applications

Synthesis and Characterization

N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been synthesized and characterized, showcasing the chemical versatility and structural adaptability of compounds related to N-(3-hydroxypropyl)-N'-1-naphthyl-4-cyclohexene-1,2-dicarboxamide. These compounds were analyzed using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, highlighting their potential in various chemical and pharmaceutical applications (Özer, Arslan, VanDerveer, & Külcü, 2009).

Pharmaceutical Applications

Research into the controlled release of drugs from hydrogels that incorporate N-(isopropyl)acrylamide derivatives, including structures similar to this compound, indicates the significant potential of these compounds in developing temperature-sensitive drug delivery systems. The incorporation of hydrophilic co-monomers affects the release rates of drugs, suggesting a method to control drug delivery by adjusting the polymer composition (Gasztych, Komsa, & Musia, 2019).

Chemical Properties and Reactions

The study of hydroperoxynaphthalenones from the mild autoxidation of simple 1-alkyl-2-naphthols provides insight into the reactivity and potential applications of naphthyl-based compounds in synthetic chemistry. These studies reveal the conditions under which these compounds react with oxygen, leading to various oxidation products. Such research underscores the importance of understanding the chemical behavior of naphthyl compounds for their application in synthetic organic chemistry and material science (Carnduff & Leppard, 1977).

Future Directions

properties

IUPAC Name |

1-N-(3-hydroxypropyl)-2-N-naphthalen-1-ylcyclohex-4-ene-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c24-14-6-13-22-20(25)17-10-3-4-11-18(17)21(26)23-19-12-5-8-15-7-1-2-9-16(15)19/h1-5,7-9,12,17-18,24H,6,10-11,13-14H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQIJUCURRTMMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NCCCO)C(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5504000.png)

![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)

![(1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504022.png)

![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5504028.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)

![(1R*,5R*)-6-(cyclobutylmethyl)-3-[4-(1H-imidazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5504052.png)

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)

![1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)

![1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)